

An In-Depth Technical Guide to N-(2,5-dichlorophenyl)-4-ethoxybenzamide

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Compound of Interest

Compound Name: *N-(2,5-dichlorophenyl)-4-ethoxybenzamide*

Cat. No.: *B312361*

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Abstract: This document provides a comprehensive technical overview of the synthetic amide, **N-(2,5-dichlorophenyl)-4-ethoxybenzamide**. It is intended for an audience of researchers, chemists, and professionals in drug development. This guide details the compound's core identifiers, including its InChIKey, physicochemical properties, a validated synthesis protocol, and potential applications derived from its structural motifs. The information is presented to support further research and development efforts involving this and related chemical entities.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. **N-(2,5-dichlorophenyl)-4-ethoxybenzamide** is a distinct chemical entity with specific identifiers that ensure its unambiguous recognition in databases and publications. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, are fundamental to this.

The standard InChIKey for this compound is PRQPWTUAFWLRJS-UHFFFAOYSA-N.

This identifier, along with other key computed properties, is summarized in the table below for quick reference.

Identifier/Property	Value	Source
IUPAC Name	N-(2,5-dichlorophenyl)-4-ethoxybenzamide	N/A
InChIKey	PRQPWTUAFWLRJS-UHFFFAOYSA-N	N/A
CAS Number	333348-58-6	
Molecular Formula	C ₁₅ H ₁₃ Cl ₂ NO ₂	[1]
Molecular Weight	310.2 g/mol	[1]
Exact Mass	309.0323340 Da	[1]
XLogP3-AA	4.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]

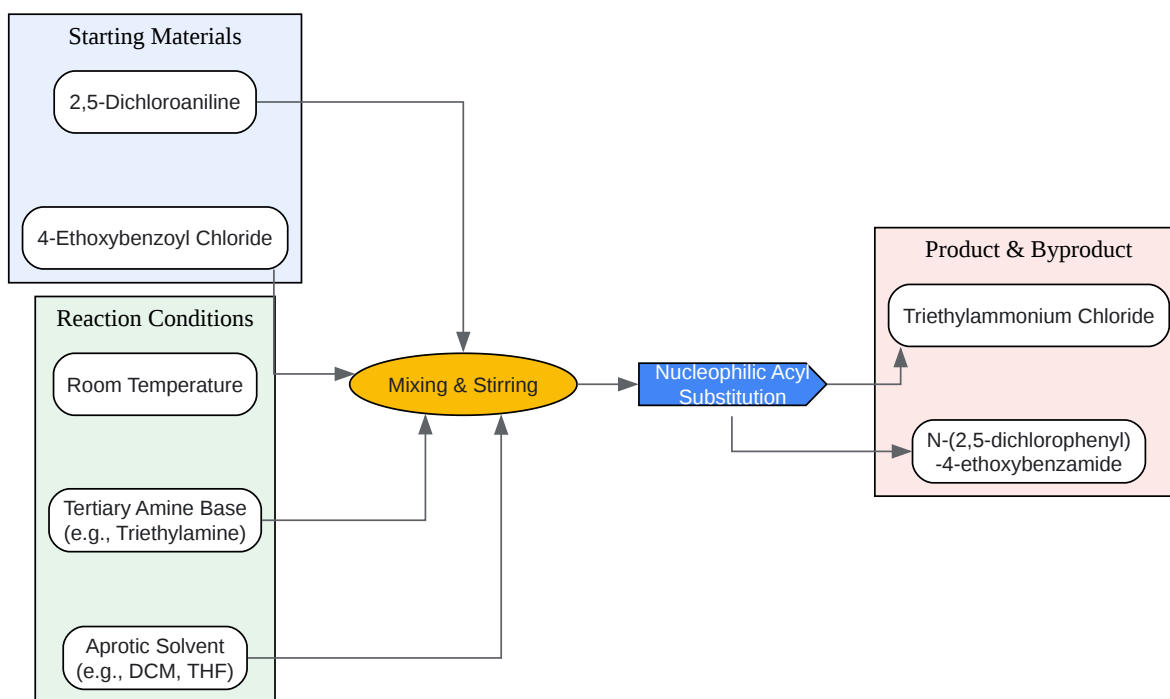
These properties suggest a molecule with moderate lipophilicity (XLogP3-AA of 4.4) and a structure amenable to forming hydrogen bonds, which are critical considerations in drug design for membrane permeability and target binding.

Synthesis Protocol: Schotten-Baumann Acylation

N-(2,5-dichlorophenyl)-4-ethoxybenzamide can be reliably synthesized via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[2][3] This well-established method involves the acylation of an amine with an acyl chloride under basic conditions.[2][4] The reaction is typically rapid and proceeds with high yield at room temperature.[2][4]

The core of this synthesis is the nucleophilic attack of the amine (2,5-dichloroaniline) on the electrophilic carbonyl carbon of the acyl chloride (4-ethoxybenzoyl chloride).[5][6] A base, such as a tertiary amine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[2][5]

Diagram of the Synthetic Workflow



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Caption: Synthetic workflow for **N-(2,5-dichlorophenyl)-4-ethoxybenzamide**.

Step-by-Step Experimental Methodology

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM).

- **Base Addition:** Add a tertiary amine base, like triethylamine (1.1 equivalents), to the solution. This base acts as an acid scavenger.
- **Acylation:** While stirring the solution at room temperature, slowly add 4-ethoxybenzoyl chloride (1.05 equivalents) dropwise. The reaction is exothermic; a controlled addition prevents excessive heat generation.[4]
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 8-16 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.[7]

Potential Applications in Research and Drug Development

While specific biological activity for **N-(2,5-dichlorophenyl)-4-ethoxybenzamide** is not extensively documented in publicly available literature, its structure contains key pharmacophores found in biologically active molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8]

Hypothesized Areas of Interest:

- **Kinase Inhibition:** Many kinase inhibitors feature a substituted amide linkage. The dichlorophenyl and ethoxybenzene moieties can be tailored to fit into specific ATP-binding pockets of kinases.
- **Antimicrobial/Antifungal Agents:** The presence of chlorine atoms on aromatic rings can enhance the antimicrobial properties of a molecule.[9]

- Agrochemicals: Similar benzamide structures have been investigated for insecticidal and fungicidal activities.[10][11] The 1,2,4-oxadiazole ring, a known bioisostere of the amide group, has been explored in this context.[10][11]

Further screening in relevant biological assays is required to elucidate the specific activities of this compound.

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